3-Chloro-5-iodo-4-methylpyridin-2-ol
Overview
Description
3-Chloro-5-iodo-4-methylpyridin-2-ol is a heterocyclic organic compound with the molecular formula C6H5ClINO. It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and a hydroxyl group on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-4-methylpyridin-2-ol typically involves halogenation reactions. One common method is the iodination of 3-chloro-4-methylpyridin-2-ol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective iodination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-4-methylpyridin-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the iodine atom to a less reactive species.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 3-chloro-5-substituted-4-methylpyridin-2-ol derivatives.
Oxidation: Formation of 3-chloro-5-iodo-4-methylpyridin-2-one.
Reduction: Formation of this compound derivatives with reduced iodine.
Scientific Research Applications
3-Chloro-5-iodo-4-methylpyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-4-methylpyridin-2-ol is primarily based on its ability to interact with biological molecules through halogen bonding and hydrogen bonding. The chlorine and iodine atoms can form halogen bonds with electron-rich sites on proteins and nucleic acids, potentially disrupting their normal function. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodo-5-methylpyridine: Similar in structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
3,5-Dibromopyridine: Contains bromine atoms instead of chlorine and iodine, leading to different chemical properties and reactivity.
Uniqueness
3-Chloro-5-iodo-4-methylpyridin-2-ol is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, along with a hydroxyl group. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-5-iodo-4-methyl-1H-pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-3-4(8)2-9-6(10)5(3)7/h2H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDAIXOHLZKADH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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